molecular formula C9H14N2O2S B13996815 5-(3-Methylbutyl)-2-sulfanylidene-1,3-diazinane-4,6-dione CAS No. 90565-96-1

5-(3-Methylbutyl)-2-sulfanylidene-1,3-diazinane-4,6-dione

Cat. No.: B13996815
CAS No.: 90565-96-1
M. Wt: 214.29 g/mol
InChI Key: STSXPMBDBFYHQC-UHFFFAOYSA-N
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Description

5-(3-Methylbutyl)-2-sulfanylidene-1,3-diazinane-4,6-dione is an organic compound characterized by its unique structure, which includes a sulfanylidene group and a diazinane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Methylbutyl)-2-sulfanylidene-1,3-diazinane-4,6-dione typically involves the reaction of 3-methylbutylamine with carbon disulfide and a suitable base, followed by cyclization. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would likely include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(3-Methylbutyl)-2-sulfanylidene-1,3-diazinane-4,6-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfanylidene group to a thiol group.

    Substitution: Nucleophilic substitution reactions can occur at the diazinane ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted diazinane derivatives.

Scientific Research Applications

5-(3-Methylbutyl)-2-sulfanylidene-1,3-diazinane-4,6-dione has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(3-Methylbutyl)-2-sulfanylidene-1,3-diazinane-4,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanylidene group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function. The diazinane ring may also play a role in stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Similar Compounds

    5-(3-Methylbutyl)-2-thioxo-1,3-diazinane-4,6-dione: Similar structure but with a thioxo group instead of a sulfanylidene group.

    5-(3-Methylbutyl)-2-oxo-1,3-diazinane-4,6-dione: Contains an oxo group instead of a sulfanylidene group.

    5-(3-Methylbutyl)-2-imino-1,3-diazinane-4,6-dione: Features an imino group in place of the sulfanylidene group.

Uniqueness

The presence of the sulfanylidene group in 5-(3-Methylbutyl)-2-sulfanylidene-1,3-diazinane-4,6-dione imparts unique chemical properties, such as increased reactivity towards nucleophiles and potential for forming stable covalent bonds with biological targets. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

90565-96-1

Molecular Formula

C9H14N2O2S

Molecular Weight

214.29 g/mol

IUPAC Name

5-(3-methylbutyl)-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C9H14N2O2S/c1-5(2)3-4-6-7(12)10-9(14)11-8(6)13/h5-6H,3-4H2,1-2H3,(H2,10,11,12,13,14)

InChI Key

STSXPMBDBFYHQC-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCC1C(=O)NC(=S)NC1=O

Origin of Product

United States

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